2,5-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidin-7-ol
Description
Properties
IUPAC Name |
2,5-dimethyl-6-[(E)-3-phenylprop-2-enyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-11-16-18-13(2)15(17(21)20(16)19-12)10-6-9-14-7-4-3-5-8-14/h3-9,11,19H,10H2,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQLCMMYFFBPMA-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2N1)CC=CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C(=O)N2N1)C/C=C/C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of aminopyrazole with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,5-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. The compound in focus has been studied for its potential to inhibit specific enzymes involved in tumor growth. For instance, compounds with similar pyrazolo structures have demonstrated the ability to inhibit thymidine phosphorylase, an enzyme implicated in tumor proliferation and metastasis . These findings suggest that 2,5-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidin-7-ol could be a candidate for further development as an anticancer agent.
Neuropharmacology
The compound has also been investigated for its effects on the central nervous system. Pyrazolo[1,5-a]pyrimidines are known for their interactions with serotonin receptors, particularly the 5-HT6 receptor. Studies have shown that derivatives of this compound can act as selective antagonists for these receptors, which are targets for treating disorders such as schizophrenia and depression . The structure-activity relationship (SAR) studies indicate that modifications to the pyrazolo framework can significantly influence receptor binding affinity and selectivity.
Anti-inflammatory Properties
In addition to its neuropharmacological effects, there is evidence suggesting that pyrazolo derivatives possess anti-inflammatory properties. Compounds structurally related to 2,5-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidin-7-ol have been reported to inhibit pro-inflammatory cytokines and pathways . This suggests potential applications in treating inflammatory diseases.
Fluorescent Probes
Recent studies have highlighted the utility of pyrazolo[1,5-a]pyrimidine derivatives as fluorescent probes in biochemical assays. The unique photophysical properties of these compounds allow them to serve as biomarkers for cellular processes. For example, they have been utilized in tracking lipid droplets within HeLa cells . This application underscores the versatility of 2,5-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidin-7-ol in cellular imaging and diagnostics.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. Pyrazolo derivatives are known to inhibit various enzymes linked to metabolic pathways. For instance, certain analogs have shown inhibitory effects on kinases involved in cancer cell signaling pathways . This property makes them valuable tools for studying enzyme function and developing therapeutic agents.
Optical Materials
The optical properties of pyrazolo[1,5-a]pyrimidine-based compounds have led to their exploration in material science. These compounds can be engineered to exhibit specific luminescent properties suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The ability to fine-tune their electronic properties through structural modifications opens avenues for innovative material designs.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to these targets is attributed to its unique structural features, which allow for specific interactions with the active sites of the enzymes or receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit structural versatility, enabling modifications that influence physicochemical properties and biological activity. Below is a systematic comparison:
Table 1: Structural and Functional Comparison with Analogues
Key Findings :
Substituent Impact on Activity :
- Position 7 : Hydroxyl (-OH) groups enhance hydrogen bonding (e.g., kinase ATP-site binding) compared to ketone or amine derivatives .
- Position 6 : The (E)-3-phenyl-2-propenyl group in the target compound may improve lipophilicity and π-π stacking vs. smaller substituents (e.g., ethyl or methyl) .
- Position 2/5 : Methyl groups enhance metabolic stability, while bulkier substituents (e.g., isopropylphenyl) reduce synthetic yields .
Synthetic Efficiency :
- Microwave irradiation reduces reaction time (3–6 h vs. 12–14 h for conventional methods) and improves yields (>70%) for propargylated derivatives .
- Trifluoromethyl or isopropyl groups at position 6 lower yields due to steric hindrance .
Biological Relevance :
Biological Activity
2,5-Dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidin-7-ol (CAS No. 865657-99-4) is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
Biological Activity Overview
Research indicates that 2,5-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidin-7-ol exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrazolo[1,5-a]pyrimidines can act as potential anticancer agents. The compound's ability to inhibit cancer cell proliferation has been evaluated in vitro against several cancer cell lines, including HeLa and L929 cells .
- Enzyme Inhibition : The compound has been screened for its inhibitory effects on various enzymes, including alkaline phosphatase and ecto-nucleotide triphosphate diphosphohydrolase (eNTPDase). These enzymes play crucial roles in cellular signaling and metabolism .
- Neuropharmacological Effects : Some studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives may influence neurotransmitter systems, particularly through modulation of serotonin receptors . This suggests potential applications in treating mood disorders.
Structure-Activity Relationships (SAR)
The biological activity of 2,5-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidin-7-ol can be influenced by its structural components. Key findings include:
- Substitution Effects : Variations in the phenyl group and the positioning of substituents significantly affect the compound's potency against target enzymes and receptors .
- Molecular Interactions : The presence of specific functional groups enhances binding affinity to biological targets, which is critical for developing more effective derivatives .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives on human cancer cell lines. The results indicated that certain modifications to the core structure led to enhanced cytotoxicity compared to the parent compound. Specifically, compounds with larger substituents on the phenyl ring showed increased efficacy against breast cancer cells .
Case Study 2: Enzyme Inhibition Profile
In a comparative study of enzyme inhibition, 2,5-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidin-7-ol was tested against recombinant human alkaline phosphatases. The compound demonstrated significant inhibitory activity with an IC50 value in the low micromolar range, indicating its potential as a therapeutic agent targeting metabolic disorders .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C17H17N3O |
| Molar Mass | 279.34 g/mol |
| Purity | >90% |
| Anticancer Activity | Effective against HeLa cells |
| Enzyme Inhibition | IC50 in low micromolar range |
| Neuropharmacological Effects | Modulates serotonin receptors |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2,5-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidin-7-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of polyfluoroalkyl-containing 1,3-dicarbonyl intermediates with 5-aminopyrazoles under reflux in polar aprotic solvents (e.g., pyridine or DCM). Key steps include regioselective cyclization and purification via recrystallization (ethanol or dioxane). Yields (62–70%) depend on substituent electronic effects and reaction time optimization. For example, extended reflux (6 hours vs. 5 hours) improves cyclization efficiency but may increase side-product formation .
Q. How is structural characterization performed for pyrazolo[1,5-a]pyrimidine derivatives, and what analytical benchmarks are critical?
- Methodological Answer : Use multi-modal spectroscopy:
- IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and hydroxyl (O-H, ~3200–3500 cm⁻¹) groups.
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at δ 2.1–2.5 ppm; aromatic protons at δ 7.0–8.5 ppm).
- HRMS : Validate molecular formula (e.g., C₁₃H₁₁N₅O requires [M+H]⁺ = 254.1042). Cross-check with elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. What in vitro pharmacological screening approaches are suitable for assessing biological activity?
- Methodological Answer : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at 10–100 µM concentrations. Include positive controls (e.g., doxorubicin) and monitor IC₅₀ values. For enzyme inhibition (e.g., kinases), use fluorescence-based ATP competition assays. Prioritize derivatives with trifluoromethyl or azo groups, which enhance bioactivity .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be addressed, particularly for C-6 and C-7 substitutions?
- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. Use bulky substituents (e.g., 4-chlorophenyl) to direct cyclization to the C-6 position. Catalysts like Cs₂CO₃ in toluene improve selectivity for C-7 hydroxy groups. Computational modeling (DFT) of transition states can predict regiochemical outcomes .
Q. What strategies resolve discrepancies in spectral data interpretation for structurally similar derivatives?
- Methodological Answer : Compare coupling constants in ¹H NMR (e.g., allylic protons in the (E)-propenyl group show J = 15–16 Hz). Use 2D NMR (COSY, HSQC) to assign overlapping signals. For ambiguous HRMS peaks, perform isotopic pattern analysis or tandem MS fragmentation .
Q. How do structural modifications (e.g., trifluoromethyl vs. methyl groups) impact anticancer activity and kinase inhibition?
- Methodological Answer : Trifluoromethyl groups at C-2 increase lipophilicity (logP +0.5–1.0), enhancing cell membrane permeability. In kinase assays (e.g., CDK2), this group improves binding affinity by 3–5-fold compared to methyl. SAR studies show that electron-withdrawing groups at C-6 (e.g., cyano) reduce off-target effects .
Q. What mechanistic insights explain the dual role of pyrazolo[1,5-a]pyrimidines as anticancer agents and CRF1 receptor antagonists?
- Methodological Answer : The scaffold’s planar structure allows intercalation into DNA (inducing apoptosis) while also binding to hydrophobic pockets in CRF1 receptors (Ki < 100 nM). Molecular docking studies reveal key interactions: (1) Hydrogen bonding between C-7 hydroxyl and receptor Asp residues, (2) π-π stacking of the phenylpropenyl group with aromatic receptor side chains .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the cytotoxicity of pyrazolo[1,5-a]pyrimidines in different cell lines?
- Methodological Answer : Variability arises from cell-specific uptake mechanisms (e.g., overexpression of efflux pumps in MDR1+ lines). Validate cytotoxicity using isogenic cell pairs (wild-type vs. transporter-deficient). Adjust assay conditions (e.g., serum-free media to reduce protein binding) and confirm results via clonogenic assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
